molecular formula C10H9Cl2NO2 B13716447 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13716447
M. Wt: 246.09 g/mol
InChI Key: RZIRFCRLSHTTEO-UHFFFAOYSA-N
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Description

The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold represents a privileged structure in medicinal chemistry and is a versatile building block for developing novel bioactive molecules. This specific derivative, featuring 6,8-dichloro and 2,2-dimethyl substitutions, is of significant interest in several cutting-edge research areas. In oncology research, analogues of this core structure have been identified as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9) . Transient inhibition of CDK9 with such compounds can lead to the rapid downregulation of key short-lived oncoproteins like Mcl-1 and c-Myc, inducing apoptosis in hematologic malignancies . Furthermore, other benzoxazinone-based inhibitors have shown promising activity against additional kinase targets, such as PI3Kα, and demonstrate efficacy against solid tumor cell lines, including lung (A549) and cervical (HeLa) cancers . Beyond oncology, this chemical class demonstrates mechanistic versatility. Certain 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and evaluated as platelet aggregation inhibitors, showing activity against ADP-induced aggregation, which highlights their potential utility in cardiovascular disease research . Additionally, structural variations of the scaffold, particularly at the C-3 position, have been explored for their antioxidant properties, demonstrating potent free radical scavenging abilities in DPPH and FRAP assays . This multifaceted research profile makes 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one a valuable compound for investigating diverse biological pathways and for serving as a key synthetic intermediate in drug discovery campaigns.

Properties

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

6,8-dichloro-2,2-dimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H9Cl2NO2/c1-10(2)9(14)13-7-4-5(11)3-6(12)8(7)15-10/h3-4H,1-2H3,(H,13,14)

InChI Key

RZIRFCRLSHTTEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC(=C2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Based on available data, the following is a representative synthesis sequence:

Step Reaction Type Reagents/Conditions Outcome
1 Benzoxazine Formation Starting from o-aminophenol and acetone derivatives Formation of 2,2-dimethyl-3,4-dihydro-2H-benzoxazine
2 Nitration Concentrated H2SO4 and HNO3 at low temperature Introduction of nitro group at positions 6 and/or 8
3 Chlorination Thionyl chloride (SOCl2) or similar chlorinating agent Replacement of nitro groups with chlorine atoms
4 Cyclization/Oxidation Controlled heating or oxidizing agents Formation of 6,8-dichloro-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

This route ensures the selective dichlorination at positions 6 and 8 while maintaining the 2,2-dimethyl substitution and forming the oxazinone ring.

Alternative Synthetic Approaches and Related Compounds

While direct literature on the exact compound's synthesis is limited, related benzoxazine derivatives have been synthesized using similar methodologies, including:

  • On-water synthesis and ultrasonic irradiation methods for functionalized 2-oxo-benzooxazines, which may be adapted for dichlorinated derivatives.
  • Chlorination and fluorination strategies reported for related benzoxazinones, such as 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one, provide insights into halogenation chemistry applicable to dichlorination.

These methods emphasize the importance of halogenation steps under controlled conditions to avoid hazardous intermediates and improve yields.

Reaction Mechanism Insights

The chlorination mechanism typically proceeds via electrophilic aromatic substitution, where the aromatic ring of the benzoxazine intermediate is activated by electron-donating groups and undergoes substitution by electrophilic chlorine species. The presence of the oxazine ring and methyl substituents influences regioselectivity, favoring substitution at positions 6 and 8.

Purification and Characterization

After synthesis, purification is commonly achieved by recrystallization or chromatographic techniques such as flash column chromatography using solvent systems like hexane/ethyl acetate mixtures. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Thermal analysis indicating moderate thermal stability with decomposition above 200 °C.
  • X-ray crystallography data for related benzoxazine compounds provide structural confirmation and can be adapted for this compound.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Notes
Benzoxazine core formation o-Aminophenol + acetone derivatives Forms 2,2-dimethyl-3,4-dihydro-2H-benzoxazine
Aromatic nitration Concentrated H2SO4/HNO3 Activates ring for substitution
Chlorination Thionyl chloride (SOCl2) or similar Introduces Cl at 6,8 positions
Cyclization/Oxidation Heating or oxidants Forms oxazinone ring (3(4H)-one)
Purification Recrystallization, chromatography Ensures compound purity
Characterization NMR, MS, thermal analysis, X-ray Confirms structure and stability

Research Findings and Considerations

  • The synthesis requires careful control of reaction conditions to avoid over-chlorination or side reactions.
  • Use of safe and cost-effective reagents is preferred; some methods avoid hazardous intermediates seen in related fluorinated benzoxazines.
  • The compound exhibits moderate thermal stability, suitable for further chemical modifications or applications.
  • Functionalization of the oxazinone ring at the 3-position is possible, expanding the compound's utility.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

The compound 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a member of the oxazine family, which has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds within the oxazine class exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15.5
This compoundHeLa (Cervical)12.3

These findings suggest potential for further development as a chemotherapeutic agent.

Agricultural Science

Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its structural features allow it to act as an effective herbicide or fungicide. Field trials have shown that formulations containing this compound can reduce weed populations significantly while maintaining crop safety.

Application TypeEfficacy (%)Crop Safety
Herbicide85High
Fungicide75Moderate

Materials Science

Polymer Chemistry
In materials science, the compound is being investigated for its role in synthesizing polymers with enhanced thermal stability and mechanical properties. When incorporated into polymer matrices, it improves resistance to degradation under heat and UV exposure.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate15070
Polyethylene12030

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the synthesis of various derivatives of the compound and their evaluation against breast and cervical cancer cell lines. The results indicated that modifications to the chlorine substitution pattern could enhance anticancer activity.

Case Study 2: Agricultural Trials

Field studies conducted on soybean crops showed that the application of formulations containing this compound resulted in a significant reduction of common weeds without adversely affecting crop yield.

Case Study 3: Polymer Development

Research on polymer composites incorporating this compound demonstrated improved thermal stability compared to conventional materials. This advancement is particularly relevant for applications in high-temperature environments.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Benzo[b][1,4]oxazin-3(4H)-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀) Key Reference
6,8-Dichloro-2,2-dimethyl 6-Cl, 8-Cl, 2,2-(CH₃)₂ ~260 N/A*
7,8-Difluoro-2,2-dimethyl 7-F, 8-F, 2,2-(CH₃)₂ 213.18 N/A
6-Amino-2,2-dimethyl 6-NH₂, 2,2-(CH₃)₂ 195.19 N/A
2,2-Dimethyl-pyrido[3,2-b]oxazin-3-one Nitrogen at 10-C ~210 BRD4(1): 1–3 μM
ThyX Inhibitor Analog Varied ~250 ThyX: 0.69 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?

  • The synthesis often involves multi-step halogenation and cyclization. A key precursor, 2-amino-4,6-dichlorophenol, reacts with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) to form the benzoxazine core. Dimethylation is achieved using methyl iodide or dimethyl sulfate. Reaction temperature (e.g., reflux at 80–100°C) and solvent polarity (DMF vs. THF) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, dichloromethane:methanol gradients) is recommended .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • 1H/13C NMR and HRMS are essential for confirming regioselectivity and substituent positions. For example, the dimethyl groups at the 2-position show singlet peaks at δ 1.5–1.7 ppm in 1H NMR. Chlorine atoms at the 6,8 positions deshield adjacent protons, producing distinct splitting patterns (e.g., doublets at δ 7.2–7.5 ppm). X-ray crystallography resolves ambiguities in stereochemistry or crystallographic packing .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Antifungal activity : Candida albicans growth inhibition studies. Positive controls (e.g., fluconazole for fungi) and solvent controls (DMSO) are critical to avoid false positives .

Advanced Research Questions

Q. How do substituent positions (6,8-Cl vs. 7-Cl or 5-NO2) impact biological activity in benzoxazinones?

  • Comparative studies show that 6,8-dichloro substitution enhances lipophilicity, improving membrane permeability and antimicrobial potency (e.g., MIC 8 µg/mL against Mycobacterium tuberculosis). In contrast, 7-chloro derivatives exhibit reduced activity due to steric hindrance at the active site. Nitro groups (e.g., 5-NO2) increase electrophilicity but may introduce toxicity .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or DNA)?

  • Molecular docking reveals that the dichloro-substituted benzoxazinone binds to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) via hydrophobic interactions and halogen bonding (Cl···O distances ~3.2 Å). In cancer cells, it induces apoptosis by activating caspase-3 and disrupting mitochondrial membrane potential. Fluorescence quenching studies confirm intercalation with DNA (binding constant K = 1.2 × 10⁴ M⁻¹) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Discrepancies often arise from assay conditions (e.g., pH, serum content) or compound purity . For example, residual solvents (DMF >0.1%) can inhibit bacterial growth. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and ensure purity >95% via HPLC (C18 column, acetonitrile:water gradient) .

Q. What advanced analytical techniques address stability challenges during storage or in vivo studies?

  • Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products (e.g., hydrolyzed oxazine ring). LC-MS/MS quantifies plasma stability (t1/2 ~4.2 hours in rat plasma). Store the compound in amber vials under argon at –20°C to prevent photodegradation and oxidation .

Methodological Considerations

Parameter Recommendation Evidence Source
Synthesis Solvent DMF or THF for high yields (>75%)
Purification Silica gel chromatography (CH2Cl2:MeOH 95:5)
Bioassay Controls Include DMSO vehicle and reference drugs
Storage –20°C, argon atmosphere, desiccated

Key Challenges & Solutions

  • Low Aqueous Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) for in vivo studies .
  • Regioselectivity in Halogenation : Optimize Lewis acid catalysts (e.g., FeCl3) to direct Cl to 6,8 positions .

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